molecular formula C24H22O4 B14359840 Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate CAS No. 91043-95-7

Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate

Cat. No.: B14359840
CAS No.: 91043-95-7
M. Wt: 374.4 g/mol
InChI Key: IKNOEILRZYORAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate typically involves multiple steps. The starting material is often 1-indanone, which undergoes bromination using N-bromosuccinimide to form 3-bromoindanone. This intermediate is then dehydrobrominated using triethylamine to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one, when heated, produces benzo[c]fluorenone-9. Finally, the reduction of benzo[c]fluorenone-9 with hydrazine hydrate generates benzo[c]fluorene, which can be further reacted to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s mutagenic properties make it a subject of study in genetic research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. The biotransformation of this compound is mediated by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive metabolites capable of forming DNA adducts .

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]fluorene: A polycyclic aromatic hydrocarbon with similar mutagenic properties.

    Ethyl 5-[(7-oxo-7H-benzo[a]fluoren-5-yl)oxy]pentanoate: A structurally related compound with comparable chemical properties.

Uniqueness

Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate is unique due to its specific ester functional group and the presence of the benzo[c]fluorene moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

91043-95-7

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 5-(7-oxobenzo[c]fluoren-5-yl)oxypentanoate

InChI

InChI=1S/C24H22O4/c1-2-27-22(25)13-7-8-14-28-21-15-20-23(17-10-4-3-9-16(17)21)18-11-5-6-12-19(18)24(20)26/h3-6,9-12,15H,2,7-8,13-14H2,1H3

InChI Key

IKNOEILRZYORAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O

Origin of Product

United States

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